Yangambin

概要

説明

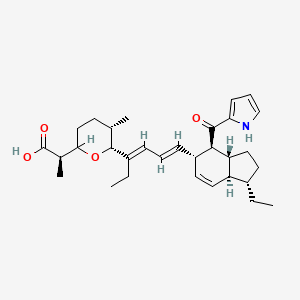

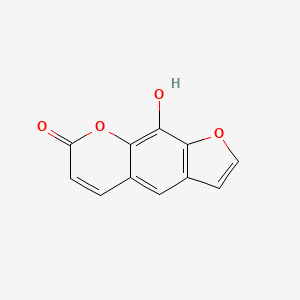

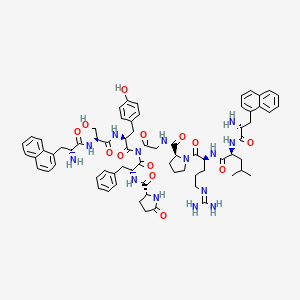

Yangambin is a furofuran lignan, isolated from plants such as members of the Annonaceae family, including species of the genus Rollinia, and from the Magnolia biondii . It is a selective PAF receptor antagonist and inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to the reduction in [Ca2+]i in vascular smooth muscle cells and consequent peripheral vasodilation .

Synthesis Analysis

The synthesis of Yangambin involves a one-pot conjugate addition/aldol reaction that involves an enantioenriched benzyl tert-butyl sulfoxide, an enone, and gaseous formaldehyde to construct the bis (phenylpropanoid) backbone . The reduction of the ketone with diisobutylaluminium hydride and acid-catalysed cyclisation in EtOH furnished Yangambin .

Molecular Structure Analysis

Yangambin has a molecular formula of C24H30O8 . The molecular structure of Yangambin can be found in various scientific databases .

Chemical Reactions Analysis

The formation of 2,5-diaryltetrahydrofuran lignans was observed as a side reaction in the final step of Yangambin synthesis . Acid-catalysed cyclisation of the aldol intermediate gave a completely different outcome .

Physical And Chemical Properties Analysis

Yangambin has a molecular weight of 446.49 . More detailed physical and chemical properties can be found in various scientific databases .

科学的研究の応用

Leishmanicidal Activity

Yangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner, suggesting its potential as a treatment for leishmaniasis .

Cardiovascular Health

Studies have shown that Yangambin can act as an effective pharmacological agent against cardiovascular collapse and mortality in endotoxin shock . It also exhibits properties that may protect against anaphylactic shock and has a relaxant effect on precontracted endothelium-denuded mesenteric rings .

Platelet Aggregation Inhibition

Yangambin has been observed to shift the concentration-response curve for PAF-induced platelet aggregation to the right, indicating its role as a competitive antagonist .

Anti-Allergic Properties

Research indicates that Yangambin may have anti-allergic properties, although traditional medicinal uses of this plant are not well-known .

Pharmacological Profile

Yangambin’s relaxant effect on precontracted mesenteric rings shares a pharmacological profile similar to that produced by nifedipine, suggesting its potential use in treating conditions related to calcium influx inhibition .

Immunomodulatory Effects

Yangambin has shown relevant immunomodulatory effects in in vitro infection studies with L. amazonensis and L. braziliensis, providing insight into its potential therapeutic applications .

作用機序

Target of Action

Yangambin, a furofuran lignan isolated from Brazilian plants, primarily targets the Platelet-Activating Factor (PAF) receptors . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . Yangambin also interacts with L-type Ca2+ channels .

Mode of Action

Yangambin acts as a competitive antagonist at PAF receptors . It inhibits the binding of PAF to its receptors, thereby antagonizing PAF-induced biological effects . Furthermore, yangambin inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to a reduction in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells and consequent peripheral vasodilation .

Biochemical Pathways

The cardiovascular properties of naturally occurring lignans like yangambin have been mainly related to their ability to:

These actions lead to changes in intracellular calcium levels and modulation of the PAF pathway, affecting various downstream effects such as platelet aggregation and vascular tone .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as ether, dimethyl sulfoxide, and alcohol . This suggests that Yangambin may have good bioavailability due to its solubility in these solvents, but more research is needed to confirm this.

Result of Action

Yangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also prevents the cardiovascular collapse observed during anaphylactic and endotoxic septic shocks, as well as the vascular and cardiac hyporesponsiveness to catecholamines in endotoxic shock . These effects are likely due to its action on PAF receptors and calcium channels.

Action Environment

It’s known that yangambin is relatively stable under normal temperatures but can decompose under high temperatures and sunlight . Therefore, environmental factors such as temperature and light exposure could potentially influence the action, efficacy, and stability of Yangambin.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLFUIXSXUASEX-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025819 | |

| Record name | Yangambin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yangambin | |

CAS RN |

13060-14-5 | |

| Record name | (+)-Yangambin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yangambin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yangambin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B1684173.png)

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate](/img/structure/B1684179.png)

![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)

![N6-(4-[1,4'-Bipiperidin]-1'-yl-2-ethoxyphenyl)-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1684187.png)